Cas no 31282-89-0 (3-(3-ethoxy-4-methoxyphenyl)propanoic acid)

3-(3-ethoxy-4-methoxyphenyl)propanoic acid structure
31282-89-0 structure
Product Name:3-(3-ethoxy-4-methoxyphenyl)propanoic acid
CAS No:31282-89-0
MF:C12H16O4
MW:224.253044128418
CID:1070120
PubChem ID:15039151
Update Time:2025-04-24

3-(3-ethoxy-4-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Ethoxy-4-methoxyphenyl)propionic acid
    • 1-(3-(pyridin-3-yl)phenyl)ethanone
    • 1-[3-(3-pyridinyl)phenyl]ethanone
    • 1-[3-(3-pyridyl)phenyl]ethanone
    • 3-(3-acetylphenyl)pyridine
    • 3-(3-Aethoxy-4-methoxy-phenyl)-propionsaeure
    • 3-(3-ethoxy-4-methoxy-phenyl)-propionic acid
    • 3-(pyridin-3-yl)acetophenone
    • 4-Methoxy-3-aethoxy-hydrozimtsaeure
    • CTK0E4726
    • Ethanone, 1-[3-(3-pyridinyl)phenyl]-
    • SureCN4426460
    • 3-(3-ethoxy-4-methoxyphenyl)propanoic acid
    • 3-(3-ethoxy-4-methoxyphenyl)propanoicacid
    • AKOS004120414
    • SCHEMBL3673329
    • EN300-1828281
    • MFCD09025689
    • A1-37792
    • 31282-89-0
    • MDL: MFCD09025689
    • Inchi: 1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)
    • InChI Key: XOHHVCSPHJILQB-UHFFFAOYSA-N
    • SMILES: O(CC)C1=C(C=CC(=C1)CCC(=O)O)OC

Computed Properties

  • Exact Mass: 224.10485899g/mol
  • Monoisotopic Mass: 224.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 357.3±27.0 °C at 760 mmHg
  • Flash Point: 200.7±17.8 °C

3-(3-ethoxy-4-methoxyphenyl)propanoic acid Security Information

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Additional information on 3-(3-ethoxy-4-methoxyphenyl)propanoic acid

3-(3-Ethoxy-4-methoxyphenyl)propionic acid: A Comprehensive Overview

3-(3-Ethoxy-4-methoxyphenyl)propionic acid, identified by the CAS number 31282-89-0, is a compound of significant interest in various fields of chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor for advanced materials. The molecule consists of a phenyl ring substituted with ethoxy and methoxy groups at the 3 and 4 positions, respectively, connected to a propionic acid moiety. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)propionic acid involves several steps, often utilizing advanced organic synthesis techniques. Recent studies have explored the use of catalytic methods to enhance the efficiency and selectivity of the synthesis process. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve higher yields and purities. These advancements not only improve the scalability of the synthesis but also align with the growing demand for sustainable chemical processes in industry.

The structural features of this compound make it highly versatile. The ethoxy and methoxy groups on the phenyl ring contribute to its hydrophobicity and ability to form hydrogen bonds, which are crucial for its solubility in various solvents. The propionic acid group, on the other hand, introduces acidity and reactivity, enabling further functionalization. Recent research has focused on leveraging these properties to develop new materials with tailored functionalities. For example, studies have demonstrated the use of this compound as a building block for synthesizing biodegradable polymers with enhanced mechanical properties.

In terms of applications, 3-(3-Ethoxy-4-methoxyphenyl)propionic acid has shown promise in the pharmaceutical industry. Its ability to modulate cellular responses through interactions with specific receptors has been explored in preclinical studies. Recent findings suggest that derivatives of this compound may possess anti-inflammatory and anticancer properties, making them potential candidates for drug development pipelines. Additionally, its role as a precursor in the synthesis of more complex molecules has opened avenues for exploring its utility in nanotechnology and advanced materials science.

The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability, understanding the biodegradation pathways and ecological effects of 3-(3-Ethoxy-4-methoxyphenyl)propionic acid becomes crucial. Recent studies have investigated its degradation under various environmental conditions, providing insights into its persistence in natural systems. These findings underscore the importance of adopting green chemistry principles during its production and application to minimize ecological footprint.

In conclusion, 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, with its unique structure and versatile properties, continues to be a focal point in scientific research. Its applications span across multiple disciplines, driven by advancements in synthetic methodologies and an increasing understanding of its biological and environmental impacts. As research progresses, this compound is poised to play an even more significant role in shaping innovative solutions across industries.

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